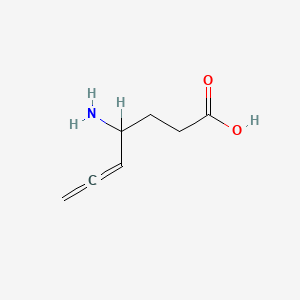
4-Amino-5,6-heptadienoic acid
Vue d'ensemble
Description
4-Amino-5,6-heptadienoic acid: is a compound known for its potent anticonvulsant properties. It is a derivative of gamma-aminobutyric acid (GABA) and has been studied for its ability to inhibit GABA transaminase (GABA-T), an enzyme responsible for the degradation of GABA in the brain . This inhibition leads to an increase in GABA levels, which can have therapeutic effects in conditions such as epilepsy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5,6-heptadienoic acid involves several steps. One notable method includes the use of a novel aza-Cope rearrangement to synthesize gamma-allenic GABA . Another approach involves the general synthetic access to alpha-allenyl amines and alpha-allenyl-alpha-amino acids as potential enzyme-activated irreversible inhibitors of pyridoxal phosphate (PLP) dependent enzymes .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including the use of protective groups, selective deprotection, and purification steps such as chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Amino-5,6-heptadienoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the double bonds present in the compound.
Substitution: Substitution reactions can occur at the amino group or the double bonds, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield saturated derivatives .
Applications De Recherche Scientifique
4-Amino-5,6-heptadienoic acid has several scientific research applications:
Mécanisme D'action
The primary mechanism of action of 4-Amino-5,6-heptadienoic acid involves the inhibition of GABA transaminase (GABA-T). By inhibiting this enzyme, the compound prevents the breakdown of GABA, leading to increased levels of this inhibitory neurotransmitter in the brain . This elevation in GABA levels can help reduce neuronal excitability and prevent seizures .
Comparaison Avec Des Composés Similaires
Vigabatrin (4-Amino-5-hexenoic acid): Another GABA-T inhibitor used as an antiepileptic drug.
Gabapentin: A GABA analog used to treat neuropathic pain and epilepsy.
Pregabalin: Similar to gabapentin, used for neuropathic pain and as an adjunct therapy for partial seizures.
Uniqueness: 4-Amino-5,6-heptadienoic acid is unique due to its specific structure, which allows it to act as a potent inhibitor of GABA-T. Its ability to increase GABA levels more effectively than some other inhibitors makes it a promising candidate for further research and potential therapeutic use .
Propriétés
InChI |
InChI=1S/C7H11NO2/c1-2-3-6(8)4-5-7(9)10/h3,6H,1,4-5,8H2,(H,9,10) | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWILORJMRMFKPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C=CC(CCC(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















